N-(2-morpholinophenyl)pentanamide
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Overview
Description
N-(2-Morpholinophenyl)pentanamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a pentanamide chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinophenyl)pentanamide typically involves the reaction of 2-aminophenylmorpholine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-aminophenylmorpholine+pentanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines, which may further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Secondary amines and their derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-Morpholinophenyl)pentanamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of catalysts and materials science research.
Mechanism of Action
The mechanism of action of N-(2-morpholinophenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
N-(2-Morpholinophenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide chain.
N-(2-Morpholinophenyl)butanamide: Similar structure but with a butanamide chain.
N-(2-Morpholinophenyl)hexanamide: Similar structure but with a hexanamide chain.
Uniqueness: N-(2-Morpholinophenyl)pentanamide is unique due to its specific chain length, which can influence its chemical reactivity and interaction with molecular targets. The presence of the morpholine ring also imparts distinct properties, such as increased solubility and the ability to form stable complexes with various biomolecules .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-8-15(18)16-13-6-4-5-7-14(13)17-9-11-19-12-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIEBKTCCEPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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